molecular formula C9H16Cl2N2 B2966719 (2-Amino-2-phenylethyl)(methyl)amine dihydrochloride CAS No. 89146-17-8

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride

Cat. No.: B2966719
CAS No.: 89146-17-8
M. Wt: 223.14
InChI Key: RYRUWSQFGZNXEO-UHFFFAOYSA-N
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Description

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is a derivative of phenethylamine, characterized by the presence of an amino group and a methyl group attached to the ethyl chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the central nervous system being a target organ .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-2-phenylethyl)(methyl)amine dihydrochloride typically involves the reaction of phenylacetaldehyde with methylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include:

    Phenylacetaldehyde: Starting material

    Methylamine: Reactant

    Reducing agent: Commonly used reducing agents include sodium borohydride or lithium aluminum hydride

    Hydrochloric acid: To form the dihydrochloride salt

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes:

    Batch reactors: For controlled synthesis

    Continuous flow systems: For large-scale production

    Purification steps: Including crystallization and filtration to obtain the pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding imines or oximes

    Reduction: Reduction of the imine group to form secondary amines

    Substitution: Nucleophilic substitution reactions with halides or other electrophiles

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide

    Reducing agents: Sodium borohydride or lithium aluminum hydride

    Electrophiles: Halides or other suitable electrophiles for substitution reactions

Major Products Formed

    Imines or oximes: Formed through oxidation

    Secondary amines: Formed through reduction

    Substituted derivatives: Formed through nucleophilic substitution

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: The parent compound, which lacks the methyl group

    N-Methylphenethylamine: Similar structure but with a different substitution pattern

    Amphetamine: A well-known stimulant with a similar phenethylamine backbone

Uniqueness

(2-Amino-2-phenylethyl)(methyl)amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-methyl-1-phenylethane-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-11-7-9(10)8-5-3-2-4-6-8;;/h2-6,9,11H,7,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRUWSQFGZNXEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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